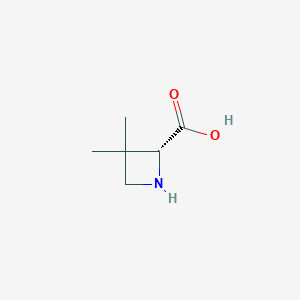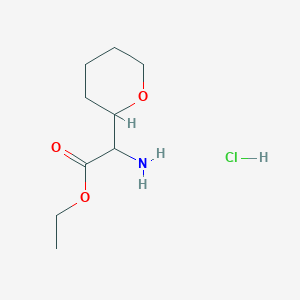
(2R)-3,3-dimethylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-dimethylazetidine-2-carboxylic acid, also known as DMAC, is an amino acid derivative that has gained significant attention in scientific research due to its unique chemical properties. DMAC is a cyclic amino acid that contains a four-membered ring structure, which makes it structurally distinct from other amino acids.
Applications De Recherche Scientifique
Biocatalyst Inhibition
Carboxylic acids are recognized for their versatility as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. (2R)-3,3-dimethylazetidine-2-carboxylic acid, like other carboxylic acids, can be produced fermentatively using engineered microbes. However, at certain concentrations, these acids inhibit microbial growth, impacting their yield and titer negatively. This inhibition mechanism, characterized by damage to the cell membrane and a decrease in microbial internal pH, underlines the importance of metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Spin Label Studies in Peptides
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been instrumental in studies of peptides and peptide synthesis. Although not directly mentioning (2R)-3,3-dimethylazetidine-2-carboxylic acid, this research underscores the significance of carboxylic acids in biochemistry. TOAC, a paramagnetic amino acid, has been utilized to analyze backbone dynamics and peptide secondary structure through various spectroscopic methods, demonstrating the broad applications of carboxylic acids in scientific research (Schreier et al., 2012).
Antioxidant and Antimicrobial Activity
Natural carboxylic acids derived from plants possess significant biological activity, including antioxidant and antimicrobial properties. These activities are influenced by the structure of the carboxylic acid, with research indicating that structural differences significantly affect their bioactivity. This area of study provides insights into how (2R)-3,3-dimethylazetidine-2-carboxylic acid and similar compounds could be applied in developing new antioxidants or antimicrobials (Godlewska-Żyłkiewicz et al., 2020).
Solvent Development for Liquid-Liquid Extraction
The production of carboxylic acids through fermentative routes has highlighted the need for efficient recovery methods from aqueous streams, such as liquid-liquid extraction (LLX). Solvent developments in LLX have included the use of ionic liquids and improvements in traditional solvent systems, showcasing the role of carboxylic acids in enhancing bio-based plastic production and highlighting potential industrial applications of (2R)-3,3-dimethylazetidine-2-carboxylic acid (Sprakel & Schuur, 2019).
Enzymatic Roles in Arsenic Metabolism
The enzymatic biotransformation of inorganic arsenic, involving monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, highlights the complex interplay between carboxylic acids and metabolic pathways. This research suggests that carboxylic acids play crucial roles in detoxification processes, offering a new perspective on the potential biological importance of compounds like (2R)-3,3-dimethylazetidine-2-carboxylic acid in mitigating arsenic toxicity (Aposhian et al., 2004).
Propriétés
IUPAC Name |
(2R)-3,3-dimethylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHNYKQPOONLR-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H]1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-dimethylazetidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)


![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)


![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)



![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)